molecular formula C15H14FNO3S B11159791 2-(ethylsulfonyl)-N-(4-fluorophenyl)benzamide

2-(ethylsulfonyl)-N-(4-fluorophenyl)benzamide

Cat. No.: B11159791
M. Wt: 307.3 g/mol
InChI Key: ZDFSNEBGPXPPKY-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(4-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with an ethylsulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the sulfonyl chloride, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution of the fluorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-N-(4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)-N-(4-fluorophenyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(Ethylsulfonyl)-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

2-(Ethylsulfonyl)-N-(4-fluorophenyl)benzamide is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which can impart specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C15H14FNO3S

Molecular Weight

307.3 g/mol

IUPAC Name

2-ethylsulfonyl-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO3S/c1-2-21(19,20)14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

ZDFSNEBGPXPPKY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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